molecular formula C6H11BrO2S B1376201 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1423029-10-0

4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No. B1376201
CAS RN: 1423029-10-0
M. Wt: 227.12 g/mol
InChI Key: WGWWKSLWIAUDFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide” is C5H9BrO2S . The InChI code for this compound is 1S/C5H9BrO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2 .


Physical And Chemical Properties Analysis

The compound is a white solid . The molecular weight of the compound is 213.1 .

Scientific Research Applications

1. Molecular Structure and Conformational Analysis

  • The structures and energies of conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, including the bromo variant, were investigated using density functional theories and ab initio molecular orbital theory. This research provides insights into the conformational preferences and structural characteristics of these compounds (Freeman et al., 2002).

2. Synthesis Processes

  • Innovative synthesis methods for tetrahydro-2H-thiopyran 1,1-dioxides have been developed, showcasing unconventional uses of certain synthons and reactions. Such advancements in synthesis methods are crucial for the efficient production and application of these compounds in various research and industrial contexts (Xiang‐Long Chen et al., 2022).

3. Oxidation and Bromination Studies

  • Studies on the oxidation and bromination of thiopyrans, including 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, reveal insights into the nature of products formed under different conditions and the impact of various substituents (N. Kozhevnikova et al., 1985).

4. Photochemical Properties

  • The photochemical behavior of thiopyran derivatives, including brominated variants, has been explored, shedding light on their photorearrangement processes and potential applications in photochemistry (D. Gravel et al., 1982).

5. Application in Heterocyclic Synthesis

  • Thiopyran derivatives, such as this compound, are valuable in synthesizing novel heterocyclic systems, demonstrating their utility in creating biologically active compounds with potential applications in medicinal chemistry (V. Palchykov et al., 2018).

Safety and Hazards

The compound should be stored sealed in a dry room at room temperature . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification. For instance, it can interact with cysteine residues in proteins, forming stable thioether bonds. This interaction can alter the enzyme’s activity, either inhibiting or activating it, depending on the enzyme’s role and the nature of the interaction .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This covalent modification can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have shown that high doses of this compound can cause adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to potential toxic effects. The compound can also affect metabolic fluxes by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization can affect its activity and function, as it may interact with different biomolecules in each compartment. Post-translational modifications and targeting signals can also influence its subcellular distribution .

properties

IUPAC Name

4-(bromomethyl)thiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWWKSLWIAUDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213896
Record name 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423029-10-0
Record name 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1lambda6-thiane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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